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Compound Name: 3-Nitro-9-nitrosocarbazole

CAS No.: 5393-41-9

Cat. No.: B1618675

Get Quote

As drug development and materials science increasingly rely on complex heterocyclic

scaffolds, the precise structural elucidation of highly functionalized carbazoles has become a

critical analytical bottleneck. 3-Nitro-9-nitrosocarbazole (CAS 5393-41-9) is a prime example

of a compound that challenges standard analytical workflows. Widely utilized as a mild

nitrosating reagent and an intermediate in the synthesis of specialized dyes and bioactive

molecules , its dual functionalization—a nitro group at the C3 position and a nitroso group at

the N9 position—creates significant potential for positional isomerism and conformational

ambiguity.

This guide objectively compares Single-Crystal X-Ray Diffraction (SCXRD) against traditional

spectroscopic alternatives (NMR, FT-IR, HRMS) for the structural confirmation of 3-Nitro-9-
nitrosocarbazole, providing researchers with field-proven methodologies and experimental

data to validate their own synthetic pipelines.
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The Analytical Challenge: Isomerism and N-N Bond
Dynamics
Standard spectroscopic methods often fall short when characterizing N-nitroso compounds.

The fundamental issue lies in the partial double-bond character of the N-N bond, which arises

from the delocalization of the amine nitrogen's lone pair into the electron-withdrawing nitroso

group.

In solution-state Nuclear Magnetic Resonance (NMR), this restricted rotation leads to the

presence of multiple conformational isomers (rotamers) that exchange at rates comparable to

the NMR timescale. The result is severe peak broadening and complex, overlapping spectra

that obscure the precise positional assignment of the C3-nitro group. Furthermore, during the

nitration of 9-nitrosocarbazole, the system is prone to rearrangement, often yielding a mixture

of 1-nitro and 3-nitro isomers . Distinguishing these isomers definitively requires the

unambiguous 3D spatial resolution that only X-ray crystallography can provide.

Methodological Comparison
The following table summarizes the performance of various analytical techniques for the

structural elucidation of 3-Nitro-9-nitrosocarbazole.
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Analytical
Technique

Primary Output
Resolution &
Specificity

Limitations for 3-
Nitro-9-
nitrosocarbazole

SCXRD
3D Electron Density

Map

Absolute positional

assignment; precise

bond lengths (e.g., N-

N distance ~1.38 Å).

Requires high-quality,

defect-free single

crystals; solid-state

conformation only.

¹H / ¹³C NMR
Chemical

Environments

Moderate; identifies

aromatic spin

systems.

Peak broadening due

to N-N restricted

rotation; struggles to

differentiate 1- vs. 3-

nitro isomers without

2D NOESY.

FT-IR
Vibrational

Frequencies

Low; confirms

functional groups

(NO₂ at ~1530 cm⁻¹,

N=O at ~1440 cm⁻¹).

No spatial resolution;

cannot determine

positional isomerism.

HRMS (ESI-TOF) Exact Mass (m/z)
High mass accuracy

(m/z 241.0487).

Cannot differentiate

between structural

isomers (e.g., C-

nitroso vs. N-nitroso).

Experimental Workflow: Single-Crystal X-Ray
Diffraction (SCXRD)
To establish a self-validating system, the protocol below outlines the complete pipeline from the

targeted synthesis of 3-Nitro-9-nitrosocarbazole to its crystallographic resolution.
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Figure 1: Experimental workflow for the synthesis and SCXRD analysis of 3-Nitro-9-
nitrosocarbazole.

Step 1: Synthesis and Crystallization
Causality: High-quality single crystals are the absolute prerequisite for SCXRD.

Recrystallization from a moderately polar solvent ensures slow crystal growth, minimizing

lattice defects.

Reaction: React 3-nitrocarbazole (30 mmol) with sodium nitrite (40 mmol) in acetic acid (120

mL) at 70 °C. Maintain the reaction until complete conversion is observed via TLC.

Isolation: Evaporate the solvent under reduced pressure to yield crude 3-nitro-9-
nitrosocarbazole.

Crystallization: Dissolve the crude product in a minimum volume of boiling acetone (or 2-

butanone). Allow the solution to cool slowly to room temperature undisturbed over 48 hours

to yield brown-yellow needle-like crystals.

Step 2: Crystal Mounting and Data Collection
Causality: Data collection at cryogenic temperatures (100 K) is critical. It reduces the thermal

vibrations of the atoms, drastically improving high-angle diffraction intensity and minimizing the

risk of X-ray-induced degradation of the photosensitive nitroso group.

Selection: Under a polarized light microscope, select a single crystal with uniform extinction

(approximate dimensions: 0.2 × 0.1 × 0.1 mm).

Mounting: Coat the crystal in perfluoropolyether oil to prevent solvent loss and mount it on a

glass fiber or MiTeGen loop.

Diffraction: Transfer the crystal to a diffractometer equipped with a Mo Kα X-ray source (λ =

0.71073 Å) and a nitrogen cold stream set to 100 K. Collect full-sphere data using ω-scans.

Step 3: Structure Solution and Refinement
Causality: A self-validating crystallographic model requires rigorous mathematical refinement to

ensure the calculated electron density matches the observed diffraction data (R-factor < 5%).
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Integration: Integrate the diffraction frames and apply multi-scan absorption corrections.

Solution: Solve the phase problem using direct methods (e.g., SHELXT) to locate the heavy

atoms (C, N, O).

Refinement: Perform full-matrix least-squares refinement on F² using SHELXL. Assign

anisotropic displacement parameters to all non-hydrogen atoms.

Validation: Run the final .cif file through the IUCr checkCIF routine to ensure the absence of

missing symmetry elements or unresolved solvent voids.

Structural Insights & Mechanistic Grounding
Once the SCXRD structure is solved, it provides definitive proof of the molecular architecture

that spectroscopic methods cannot definitively resolve:

Positional Confirmation: The electron density map unambiguously places the nitro group (-

NO₂) at the C3 position of the carbazole backbone and the nitroso group (-N=O) at the N9

position, ruling out any 1-nitro or 3,6-dinitro byproducts generated during the synthesis .

N-N Bond Length and Conformation: Crystallographic data of related N-substituted

carbazoles reveal that the N-N bond length is typically around 1.38 Å. This intermediate

length confirms the partial double-bond character responsible for the NMR peak broadening.

Furthermore, the X-ray structure reveals a staggered conformation between the carbazole

plane and the nitroso group, driven by the steric repulsion between the oxygen atom of the

nitroso group and the adjacent C1/C8 protons of the carbazole ring.

Coplanarity of the Nitro Group: Unlike the sterically hindered N9 position, the C3-nitro group

remains nearly coplanar with the carbazole aromatic system, maximizing π-conjugation—a

feature that directly influences the compound's electronic properties and its utility as a dye

intermediate.

By integrating SCXRD into the analytical workflow, researchers bypass the ambiguities of

solution-state dynamics, achieving absolute certainty in the structural confirmation of highly

functionalized carbazoles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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